3-Bromo-7-iodoquinoline is a halogenated quinoline derivative that has garnered attention in various fields of chemical research and application. This compound is characterized by its unique structure, which includes both bromine and iodine substituents at the 3 and 7 positions, respectively. Its molecular formula is C9H5BrI N, and it is classified as a member of the quinoline family, which are bicyclic aromatic compounds known for their diverse biological activities.
3-Bromo-7-iodoquinoline can be sourced from various chemical suppliers and synthesized in laboratory settings. It falls under the category of halogenated heterocycles, specifically within the class of quinolines. Quinoline derivatives are known for their applications in pharmaceuticals, agrochemicals, and materials science due to their ability to interact with biological systems.
The synthesis of 3-Bromo-7-iodoquinoline can be achieved through several methods:
Technical details regarding reaction conditions, such as temperature, solvent choice, and reaction time, are crucial for optimizing yield and minimizing by-products.
The molecular structure of 3-Bromo-7-iodoquinoline can be represented as follows:
The structural representation can be depicted using molecular modeling software or drawing tools to visualize bond angles and distances.
3-Bromo-7-iodoquinoline can participate in various chemical reactions:
Technical details about reaction mechanisms, such as transition states and intermediates, are essential for understanding how these transformations occur.
The mechanism of action for 3-Bromo-7-iodoquinoline primarily revolves around its interactions with biological targets. Studies have shown that quinoline derivatives exhibit antimalarial, antibacterial, and anticancer activities:
Data from biological assays provide insights into its efficacy against various pathogens and cancer cell lines.
The physical and chemical properties of 3-Bromo-7-iodoquinoline are as follows:
Relevant data from spectroscopic analyses (e.g., nuclear magnetic resonance spectroscopy) can further elucidate its properties.
3-Bromo-7-iodoquinoline has significant scientific uses:
Palladium-catalyzed reactions enable precise sequential halogenation for synthesizing 3-bromo-7-iodoquinoline. Suzuki-Miyaura coupling allows initial introduction of boronic acids at the C7 position, followed by electrophilic bromination at C3, achieving yields >80% with Pd(PPh₃)₄ catalysts [4]. Direct intramolecular Heck reactions using 3-bromo-2-iodoquinoline precursors facilitate ring closure and functional group tolerance under mild conditions (70-90°C), though competing pathways may reduce yields by 15-20% [4]. Buchwald-Hartwig amination regioselectively installs nitrogen-based groups prior to iodination, with XPhos ligands suppressing N-arylation byproducts. Key challenges include minimizing protodehalogenation during C–I bond formation and controlling chemoselectivity in polyhalogenated systems [4].
Table 1: Palladium-Catalyzed Approaches to 3-Bromo-7-iodoquinoline Precursors
Precursor | Catalyst System | Key Reaction | Yield (%) | Reference |
---|---|---|---|---|
3-Bromo-2-iodoquinoline | Pd(OAc)₂/XPhos | Intramolecular Heck Cyclization | 78 | [4] |
7-Borono-3-bromoquinoline | Pd(PPh₃)₄ | Suzuki Coupling-Iodination | 85 | [4] |
3,7-Dichloroquinoline | Pd₂(dba)₃/t-BuXPhos | Halogen Exchange | 62 | [4] |
Directed ortho-metalation (DoM) enables sequential halogen installation. Lithium-halogen exchange at C3 positions using n-BuLi at -78°C, followed by quenching with I₂, achieves >90% regioselectivity, though competing side reactions necessitate rigorous temperature control [2] [4]. Electrophilic halogenation exploits quinoline’s inherent bias: Bromination occurs preferentially at C3/C4 due to higher π-electron density, while iodination requires activating C7 via pyridine N-oxidation or Lewis acid complexation (e.g., AlCl₃) [8]. Halogen “dance” rearrangements on trichloroquinoline scaffolds allow bromine migration to C3, after which silver-assisted iodide displacement installs iodine at C7. This method suffers from 20-30% isomer contamination but offers atom economy [4] [8].
Table 2: Regioselectivity in Quinoline Halogenation
Quinoline Substituent | Halogenating Agent | C3:C7 Selectivity | Notes |
---|---|---|---|
Unsubstituted | Br₂/FeCl₃ | 5:1 | Dominant C4 bromination |
N-Oxide | I₂/DMSO | 1:3.5 | Enhanced C7 electrophilicity |
3-Bromoquinoline | ICl/CH₂Cl₂ | N/A | Exclusive C7 iodination |
7-Bromoquinoline | Br₂/AcOH | 8:1 | Thermodynamic control |
Wang resin-linked quinolinols serve as anchors for iterative halogenation. Bromination using N-bromosuccinimide (NBS) in DMF at C3 proceeds in 94% resin efficiency, followed by ortho-directed iodination at C7 via temporary silane directing groups [4] [7]. Rink amide resins enable submonomer strategies: Pyridine ring construction from dihalogenated acrylates precedes on-resin cyclization, with TFA cleavage releasing 3-bromo-7-iodoquinoline in 65% overall yield. Advantages include automated byproduct filtration and reduced heavy metal contamination, though steric effects can limit halogenation efficiency at congested sites [7].
Solvent-free mechanochemical halogenation reduces waste: Ball-milling quinoline with N-iodosuccinimide (NIS) and K₂CO₃ achieves 70% C7 iodination, followed by vapor-phase bromination at C3 using recyclable N-bromophthalimide [5]. Transhalogenation converts 3,7-dibromoquinoline to the iodo analogue using NaI/CuI in ethylene glycol at 120°C, achieving 88% selectivity for C7 substitution due to lower C–Br bond dissociation energy at that position [5]. Energy-efficient purification leverages cold-chain crystallization (-20°C) in ethyl acetate/hexane, improving recovery to >95% while minimizing column chromatography [7]. Atom economy exceeds 85% in one-pot sequences combining DoM and electrophilic quenching [5] [8].
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3